VH 101, acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

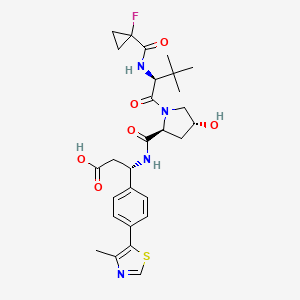

Fórmula molecular |

C28H35FN4O6S |

|---|---|

Peso molecular |

574.7 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C28H35FN4O6S/c1-15-22(40-14-30-15)17-7-5-16(6-8-17)19(12-21(35)36)31-24(37)20-11-18(34)13-33(20)25(38)23(27(2,3)4)32-26(39)28(29)9-10-28/h5-8,14,18-20,23,34H,9-13H2,1-4H3,(H,31,37)(H,32,39)(H,35,36)/t18-,19+,20+,23-/m1/s1 |

Clave InChI |

IWPNYGPPFCLKCL-QTDGGUCWSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of VH101 Acid: A Technical Guide for Drug Development Professionals

Introduction: VH101 acid is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate specific proteins of interest, offering a novel therapeutic modality for various diseases. This technical guide provides an in-depth overview of the mechanism of action of PROTACs derived from VH101 acid, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using VH101 acid operate by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. The process can be broken down into several key steps:

-

Ternary Complex Formation: A PROTAC molecule, incorporating the VH101 acid-derived VHL ligand, a linker, and a ligand for the target protein, facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein.

-

Ubiquitination: Within this ternary complex, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Polyubiquitination: A chain of ubiquitin molecules is formed on the target protein, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into smaller peptides, and the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is then released and can induce the degradation of another target protein molecule.

Signaling Pathway of a VHL-Recruiting PROTAC

The following diagram illustrates the general signaling pathway initiated by a PROTAC synthesized from a VHL ligand like VH101 acid.

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Experimental Workflow for Characterizing a VH101 Acid-Based PROTAC

The development and characterization of a PROTAC derived from VH101 acid involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.

Caption: A typical experimental workflow for PROTAC development.

Quantitative Data Summary: A Case Study of a VHL-Recruiting PROTAC Targeting p38α

While specific data for a PROTAC synthesized directly with VH101 acid is not publicly available, the following tables summarize representative data from a study on a VHL-based PROTAC targeting p38α, which exemplifies the expected outcomes.

Table 1: In Vitro Degradation of p38α by a VHL-Based PROTAC

| Cell Line | PROTAC Concentration (µM) | p38α Degradation (%) |

| MDA-MB-231 (Human Breast Cancer) | 1 | >90 |

| T47D (Human Breast Cancer) | 1 | >90 |

| BBL358 (Mouse Mammary Gland) | 1 | >90 |

| U2OS (Human Osteosarcoma) | 1 | >90 |

| Saos-2 (Human Osteosarcoma) | 1 | >90 |

Table 2: In Vivo Degradation of p38α in a Mouse Model

| Treatment Group | Route of Administration | Tissue | p38α Degradation (%) |

| Vehicle Control | Intraperitoneal (IP) | Liver | 0 |

| PROTAC (15 mg/kg) | Intraperitoneal (IP) | Liver | ~70 |

| Vehicle Control | Intratumoral (IT) | Tumor | 0 |

| PROTAC | Intratumoral (IT) | Tumor | ~80 |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize VHL-recruiting PROTACs.

Protocol 1: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-p38α) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant cancer cells (e.g., MDA-MB-231) to establish tumors.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PROTAC (e.g., at 15 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or intratumoral injection) according to the study design.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and other tissues for analysis of target protein degradation by Western blot or immunohistochemistry.

-

Data Analysis: Analyze the tumor growth inhibition and pharmacodynamic data to assess the in vivo efficacy of the PROTAC.

Logical Relationship of PROTAC Components and Activity

The successful degradation of a target protein by a VH101 acid-based PROTAC is dependent on the interplay of its three key components.

Caption: Interdependence of PROTAC components for activity.

Synthesis and purification of VH 101, acid

An in-depth analysis of publicly accessible scientific literature and chemical databases did not yield specific information on a compound designated "VH 101, acid." This designation may correspond to an internal research code, a novel compound not yet disclosed in public literature, or a proprietary molecule.

Therefore, this guide provides a representative template for the synthesis and purification of a hypothetical carboxylic acid, "this compound," structured to meet the requirements of researchers, scientists, and drug development professionals. The methodologies and data presented are based on common organic chemistry principles and are intended to serve as an illustrative example.

Overview

This document outlines a potential synthetic route and purification protocol for the hypothetical molecule, this compound. The proposed synthesis involves a two-step process starting from commercially available precursors, followed by a robust purification strategy to achieve high purity suitable for downstream applications.

Synthesis of this compound: A Hypothetical Pathway

A plausible synthetic strategy for a novel carboxylic acid could involve the hydrolysis of a corresponding ester. This common and reliable transformation is often high-yielding and utilizes readily available reagents.

Experimental Workflow: Synthesis

The following diagram illustrates the logical flow of the proposed synthetic procedure.

Caption: High-level workflow for the proposed synthesis of this compound.

Detailed Experimental Protocol: Saponification

Materials:

-

VH 101, ethyl ester (1.0 eq)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

The VH 101, ethyl ester is dissolved in a 3:1 mixture of ethanol and deionized water.

-

An aqueous solution of sodium hydroxide (1.5 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction is heated to 60°C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of approximately 2 using 2M HCl, resulting in the precipitation of the crude product.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy involving crystallization and column chromatography is proposed.

Experimental Workflow: Purification

The diagram below outlines the sequential steps for purifying the crude product.

Caption: Sequential purification and quality control workflow for this compound.

Detailed Experimental Protocol: Recrystallization

Procedure:

-

The crude this compound is dissolved in a minimal amount of a hot solvent system (e.g., ethanol/water or acetone/hexanes).

-

The solution is allowed to cool slowly to room temperature, inducing crystal formation.

-

The solution is then cooled further in an ice bath for 30 minutes to maximize precipitation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under high vacuum.

Data Summary

The following tables summarize the hypothetical quantitative data obtained from the synthesis and purification processes.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | VH 101, ethyl ester |

| Scale | 10.0 g |

| Reaction Time | 4 hours |

| Reaction Temperature | 60°C |

| Yield (Crude) | 9.5 g |

| Percent Yield (Crude) | ~98% |

Table 2: Purification Results and Purity Analysis

| Purification Step | Mass Recovered (g) | Recovery Rate (%) | Purity (by HPLC) |

|---|---|---|---|

| Recrystallization | 8.1 g | 85% | 96.5% |

| Column Chromatography | 7.5 g | 93% | >99.0% |

| Overall | 7.5 g | ~77% | >99.0% |

Hypothetical Biological Activity: Signaling Pathway

Assuming this compound is an inhibitor of a kinase pathway, such as the MAPK/ERK pathway, its mechanism of action could be visualized as follows.

Caption: Proposed inhibitory action of this compound on the MAPK/ERK pathway.

The Role of VH101 Acid in PROTAC Development: A Technical Guide

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][2] PROTACs consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.[2][4][5] The development of potent, cell-permeable, small-molecule VHL ligands has been pivotal to the advancement of VHL-recruiting PROTACs.[5] Among these, VH101 has distinguished itself due to its high binding affinity.[1][2][5] This guide provides an in-depth technical overview of VH101, acid, a functionalized derivative of VH101, detailing its properties, its crucial role in PROTAC synthesis, and the experimental protocols used to evaluate the resulting degraders.

Chapter 1: VH101 - A High-Affinity VHL Ligand

VH101 was developed through a structure-guided design process, optimizing a previous generation of VHL ligands like VH032.[1][5] The key structural modifications, including the addition of an α-fluorine substituent and a cyclopropyl group, resulted in a significant enhancement in binding affinity to VHL.[1][2]

Structure and Chemical Properties

VH101, acid is a derivative of the VH101 ligand, specifically engineered for PROTAC synthesis. It incorporates a carboxylic acid handle that serves as a convenient attachment point for a chemical linker, a critical step in constructing the bifunctional PROTAC molecule.[6] This handle is strategically placed at the benzylic position, providing a reactive site for conjugation without compromising the ligand's ability to bind to VHL.[6]

Table 1: Physicochemical Properties of VH101, acid

| Property | Value | Reference |

| Molecular Weight | 574.67 g/mol | [6] |

| Molecular Formula | C₂₈H₃₅FN₄O₆S | [6][7] |

| CAS Number | 2408341-97-7 | [4][6] |

| Purity | ≥98% (HPLC) | [6][7] |

| Storage | Store at -20°C | [6] |

Binding Affinity

The defining characteristic of VH101 is its superior binding affinity for VHL compared to its predecessors. This high affinity is crucial for the formation of a stable ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

Table 2: VHL Binding Affinities of VHL Ligands

| Ligand | Dissociation Constant (Kd) to VHL | Fold Improvement vs. VH032 | Reference |

| VH032 | 185 nM | - | [5] |

| VH101 | 44 nM | ~4.2x | [1][2][5] |

Chapter 2: Role of the "Acid" in PROTAC Synthesis

The modular nature of PROTACs requires a robust and versatile synthetic strategy.[3] VH101, acid is a "degrader building block" designed to streamline this process.[6]

The Exit Vector Concept

The carboxylic acid group on VH101, acid functions as an "exit vector"—a specific, chemically reactive point for attaching the linker.[3] The choice and placement of this exit vector are critical design parameters that influence the orientation of the recruited E3 ligase relative to the target protein, ultimately impacting the efficiency of the resulting PROTAC.

Caption: Modular structure of a PROTAC utilizing VH101, acid.

PROTAC Synthesis Workflow

The synthesis of a VH101-based PROTAC typically involves a standard amide coupling reaction. The carboxylic acid of VH101, acid is activated and then reacted with an amine-functionalized linker, which is subsequently connected to the POI ligand. This modular approach allows for the rapid generation of a library of PROTACs with varying linkers for optimization.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. bio-techne.com [bio-techne.com]

An In-Depth Technical Guide to VH-101: A von Hippel-Lindau (VHL) E3 Ligase Ligand for Targeted Protein Degradation

This guide provides a comprehensive technical overview of VH-101, a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Designed for researchers, scientists, and drug development professionals, this document details the biochemical properties of VH-101, its mechanism of action in the context of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its characterization.

Introduction to VH-101 and the VHL E3 Ligase

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] The development of small molecules that bind to VHL has enabled the hijacking of this natural cellular degradation pathway for therapeutic purposes through the use of PROTACs.

VH-101 is a high-affinity, functionalized VHL ligand designed for incorporation into PROTACs.[2] It serves as the E3 ligase-recruiting moiety, which, when connected via a linker to a ligand for a target protein, facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[3]

Biochemical and Biophysical Properties of VH-101

VH-101 was developed through structure-guided design to optimize binding to the HIF-1α binding pocket of VHL. It represents an improvement over earlier VHL ligands, such as VH032, exhibiting enhanced binding affinity.[3]

Data Presentation: Quantitative Binding Affinities

| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |

|---|---|---|---|

| VH-101 | 44 nM | Not Specified | [3] |

| VH032 | 185 nM | Not Specified | [2] |

| FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | 180-560 nM | Fluorescence Polarization | [4] |

| FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide) | 3 nM | Fluorescence Polarization | [2] |

Mechanism of Action: VHL-Mediated Protein Degradation

The primary application of VH-101 is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, VH-101), and a chemical linker that connects the two.

The mechanism of action of a VH-101-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Signaling Pathway Diagram

References

Unraveling E3 Ligase Recruitment by VH101, Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by VH101, acid. VH101, acid is a pivotal chemical tool in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This document provides a detailed overview of its mechanism of action, quantitative binding data, and explicit experimental protocols for its characterization.

Introduction to VH101, Acid and PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. A PROTAC consists of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

VH101, acid is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1][2] By incorporating VH101, acid into a PROTAC, researchers can specifically hijack the VHL E3 ligase to target a desired protein for degradation. VH101, acid itself is a functionalized VHL ligand, featuring a carboxylic acid handle that allows for straightforward chemical conjugation to a linker and subsequently to a POI-binding ligand.[3][4][5]

Chemical and Physical Properties of VH101, acid:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅FN₄O₆S | [3][5] |

| Molecular Weight | 574.67 g/mol | [3][5] |

| CAS Number | 2408341-97-7 | [1][3] |

| Purity | ≥98% | [3][5] |

| Appearance | White to off-white solid | [6] |

| Storage | Store at -20°C | [3][5] |

Mechanism of E3 Ligase Recruitment

The fundamental role of VH101, acid within a PROTAC is to bind to the VHL protein, thereby bringing the entire CRL2VHL E3 ligase complex into close proximity with the target protein. This action is the initiating step in the PROTAC-mediated degradation pathway.

Figure 1: PROTAC-mediated protein degradation pathway initiated by VH101, acid.

The process, as illustrated in Figure 1, can be summarized in the following steps:

-

Ternary Complex Formation: The VH101, acid moiety of the PROTAC binds to VHL, and the POI ligand binds to the target protein, forming a ternary complex of VHL-PROTAC-POI.

-

Ubiquitination: The formation of this complex brings the catalytic machinery of the E3 ligase into close proximity with the POI. The E2 ubiquitin-conjugating enzyme associated with the CRL2VHL complex transfers ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

Quantitative Data on VHL Ligand Binding

The binding affinity of the E3 ligase ligand to its target is a critical parameter in the design of potent PROTACs. Below is a summary of the reported binding affinities for VH101, acid and other relevant VHL ligands.

| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |

| VH101 | 16 nM | Not Specified | [7] |

| VH101 | 44 nM | Not Specified | [8] |

| VH032 | 185 nM | Not Specified | [8] |

| VH298 | 52 nM | Not Specified | [7] |

Note: Discrepancies in reported Kd values can arise from different experimental conditions and techniques.

The high affinity of VH101, acid for VHL makes it an effective recruiter of the E3 ligase, contributing to the potency of the resulting PROTACs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of VH101, acid-based PROTACs.

Biophysical Characterization of VH101 Binding to VHL

Objective: To quantitatively determine the binding affinity (Kd) of VH101, acid to the VHL protein.

Method 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant VHL-Elongin B-Elongin C (VCB) complex

-

VH101, acid

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

DMSO (for dissolving VH101, acid)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the VCB protein complex against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of VH101, acid in DMSO and then dilute to the final concentration in the ITC buffer. The final DMSO concentration in both the protein and ligand solutions should be identical (e.g., 1-2%) to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the VCB protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the VH101, acid solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Method 2: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (kon and koff) from which the Kd can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Purified recombinant VCB complex

-

VH101, acid

-

Running buffer (e.g., HBS-EP+)

-

DMSO

Protocol:

-

Chip Preparation:

-

Immobilize the VCB complex onto the sensor chip surface via amine coupling.

-

-

Binding Analysis:

-

Prepare a dilution series of VH101, acid in running buffer with a constant, low percentage of DMSO.

-

Inject the VH101, acid solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as koff/kon.

-

Cellular Assay for PROTAC-Mediated Protein Degradation

Objective: To determine the potency of a VH101, acid-based PROTAC in degrading a target protein in a cellular context, yielding the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Method: Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.

Materials:

-

Human cell line expressing the target protein (e.g., HeLa, HEK293T)

-

Cell culture medium and reagents

-

VH101, acid-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Figure 3: Western blot workflow for assessing PROTAC-mediated degradation.

Conclusion

VH101, acid is a potent and versatile VHL ligand that has become an indispensable tool in the field of targeted protein degradation. Its high binding affinity for VHL enables the efficient recruitment of the CRL2VHL E3 ligase, a critical step in the mechanism of action of VHL-based PROTACs. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to design, synthesize, and characterize novel PROTACs for therapeutic and research applications. A thorough understanding of the principles and methodologies outlined herein is crucial for the successful development of this promising new class of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. lifesensors.com [lifesensors.com]

- 7. benchchem.com [benchchem.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Targeted Protein Degradation with VH 101, Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles of targeted protein degradation (TPD) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH 101, acid. This document outlines the core mechanism of action, detailed experimental protocols for the synthesis and evaluation of proteolysis-targeting chimeras (PROTACs) derived from this compound, and a review of the downstream signaling effects, using the degradation of the chromatin remodeler SMARCA2 as a representative example.

Core Concepts of this compound-Mediated Protein Degradation

This compound is a functionalized ligand for the VHL E3 ubiquitin ligase, designed as a versatile building block for the synthesis of PROTACs.[1][2] Its structure incorporates a high-affinity moiety for VHL and a carboxylic acid functional group at the benzylic position, which serves as a convenient attachment point for a linker connected to a target protein ligand.[1][3]

The fundamental principle of a PROTAC synthesized from this compound is to act as a molecular bridge, inducing proximity between the VHL E3 ligase complex and a specific protein of interest (POI). This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.[2]

The modular nature of PROTACs, enabled by building blocks like this compound, allows for the rational design of degraders for a wide range of protein targets. The choice of the POI ligand, the linker length and composition, and the E3 ligase ligand are all critical parameters that influence the potency and selectivity of the resulting PROTAC.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data for a representative VHL-recruiting PROTAC, ACBI2, which targets the SMARCA2 protein and utilizes a VHL ligand structurally analogous to this compound, with a linker attached at the benzylic position.[5][6] This data is extracted from the work of Kofink et al. (2022).[5]

Table 1: In Vitro Degradation and Binding Affinity of ACBI2

| Parameter | SMARCA2 | SMARCA4 |

| Degradation DC50 (nM) | 7 | >1000 |

| Binding Affinity (KD, nM) | 18 | 15 |

DC50: Concentration for 50% degradation. KD: Dissociation constant.

Table 2: In Vivo Pharmacokinetic Properties of ACBI2 in Mice

| Parameter | Value |

| Oral Bioavailability (%) | 22 |

| Cmax (ng/mL) | 433 |

| Tmax (h) | 2 |

| AUC (ng*h/mL) | 2290 |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of a PROTAC using a this compound-like building block, based on the procedures described by Kofink et al. (2022).[5]

PROTAC Synthesis: Amide Coupling of this compound to an Amine-Linker

This protocol describes the coupling of a VHL ligand with a carboxylic acid handle (like this compound) to a protein of interest (POI) ligand functionalized with an amine-terminated linker.

Materials:

-

This compound (or analogue)

-

Amine-functionalized POI ligand-linker conjugate

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-functionalized POI ligand-linker conjugate (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (3 equivalents) to the solution and stir.

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the this compound solution to the reaction mixture.

-

Add the coupling reagent, COMU (1.5 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blotting for Protein Degradation Assessment

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., SMARCA4-deficient cancer cells for SMARCA2 degradation)

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-SMARCA2)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-Vinculin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in this compound-mediated targeted protein degradation.

Caption: Mechanism of this compound-based PROTAC action.

Caption: General experimental workflow for PROTAC development.

Caption: Downstream signaling effects of SMARCA2 degradation.

References

- 1. This compound | CAS 2408341-97-7 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to VH 101 Acid (CAS Number 2408341-97-7) for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

VH 101, acid, with the CAS number 2408341-97-7, is a crucial building block in the rapidly advancing field of targeted protein degradation. This functionalized von Hippel-Lindau (VHL) E3 ligase ligand serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address previously "undruggable" targets. This technical guide provides a comprehensive overview of VH 101 acid, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in PROTAC development.

Core Concepts and Mechanism of Action

This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1] In the context of a PROTAC, it acts as the "harnessing" component, recruiting the VHL E3 ligase to a specific protein of interest (POI) targeted for degradation. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand for the POI and a ligand for an E3 ligase (such as this compound), connected by a chemical linker.

The mechanism of action of a PROTAC synthesized with this compound follows the cellular ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2408341-97-7 | [4] |

| Molecular Formula | C28H35FN4O6S | [4] |

| Molecular Weight | 574.67 g/mol | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Appearance | White to off-white solid | [5] |

| Storage | Store at -20°C | [4] |

| VHL Binding Affinity (Kd) | 44 nM | [5] |

Experimental Protocols

Synthesis of a VHL-based PROTAC using a Carboxylic Acid Ligand

This protocol provides a general method for the conjugation of a carboxylic acid-functionalized VHL ligand, such as this compound, to a target protein ligand containing a suitable amine handle. This example describes the formation of an amide bond, a common linkage in PROTAC synthesis.

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized target protein ligand (1 equivalent) in the anhydrous solvent.

-

Activation of this compound: In a separate vessel, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add the activated this compound solution dropwise to the solution of the target protein ligand.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cells expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and reagents

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[2]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as to assess the cooperativity of ternary complex formation.

General Protocol Outline:

-

Sample Preparation: Prepare solutions of the PROTAC, the target protein, and the VHL E3 ligase complex in a matched buffer. The concentrations should be carefully determined and optimized for the specific interaction being studied.

-

Direct Titration: To determine the binary binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC cell.

-

Displacement Titration (for VHL binding): To determine the binding affinity of the PROTAC for VHL, a displacement titration can be performed using a known fluorescently labeled VHL ligand.

-

Ternary Complex Formation: To study the formation of the ternary complex, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the VHL E3 ligase.

-

Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Visualizations

The following diagrams illustrate key concepts in the application of this compound in PROTAC development.

Caption: Mechanism of action of a PROTAC utilizing VH 101 acid.

Caption: General workflow for PROTAC development using VH 101 acid.

Conclusion

This compound is an indispensable tool for researchers engaged in the design and synthesis of VHL-recruiting PROTACs. Its well-defined chemical structure and high affinity for the VHL E3 ligase provide a solid foundation for the development of potent and selective protein degraders. The experimental protocols outlined in this guide offer a starting point for the successful application of this compound in targeted protein degradation studies, paving the way for the discovery of novel therapeutics.

References

In Vitro Characterization of VH101 Acid Binding to the von Hippel-Lindau (VHL) E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the binding interaction between VH101, acid and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. VH101, acid is a functionalized ligand for VHL, a critical component of the cellular protein degradation machinery and a popular E3 ligase recruited by Proteolysis-targeting chimeras (PROTACs).[1] Understanding the binding affinity and kinetics of VH101, acid to VHL is paramount for the development of effective targeted protein degraders.

Core Concepts

The VHL protein is the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] Small molecule ligands that bind to VHL can be utilized to hijack this E3 ligase activity to induce the degradation of specific target proteins.[5] VH101, acid is a derivative of the well-established VHL ligand scaffold and is designed for conjugation to a target protein ligand, forming a PROTAC.[1]

Quantitative Binding Data

| Ligand | Binding Affinity (Kd) | Method |

| VH298 | 90 nM | Not Specified[6] |

| Compound 30 | < 40 nM | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR)[7] |

| VH101, acid | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of small molecule ligands like VH101, acid to the VHL protein complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[8][9]

Methodology:

-

Protein and Ligand Preparation:

-

The VHL protein is typically used as a complex with Elongin B and Elongin C (VCB complex) for stability and functional relevance.[10][11] The VCB complex is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[10]

-

VH101, acid is dissolved in the final dialysis buffer. If a co-solvent like DMSO is necessary for solubility, the same concentration must be present in the protein solution to negate heat of dilution effects.[10][12]

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the VCB protein solution (e.g., 30 µM).[10]

-

The injection syringe is filled with the VH101, acid solution at a concentration approximately 10-fold higher than the protein concentration (e.g., 300 µM).[10][12]

-

A series of small, sequential injections of the VH101, acid solution are made into the sample cell while the heat change is monitored.[10]

-

-

Data Analysis:

-

The raw data, consisting of heat spikes for each injection, is integrated to determine the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[10]

-

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the association (k_on_) and dissociation (k_off_) rates of a biomolecular interaction, from which the dissociation constant (Kd) can be derived.[10]

Methodology:

-

Chip Preparation:

-

Binding Measurement:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.[10]

-

Different concentrations of VH101, acid are injected over the surface for a specified time to monitor the association phase.[10]

-

This is followed by a flow of running buffer to monitor the dissociation phase.[10]

-

-

Data Analysis:

-

The resulting sensorgrams (response units over time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_) and the dissociation rate constant (k_off_).

-

The dissociation constant (Kd) is then calculated as the ratio of k_off_ to k_on_.

-

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

-

Assay Setup:

-

The assay is typically performed in a 96- or 384-well low-volume black plate.

-

A fluorescently labeled VHL ligand (e.g., BDY FL VH032) is used as a probe.[13]

-

-

Competition Assay:

-

The VCB complex is incubated with the fluorescent probe.

-

Serial dilutions of the unlabeled competitor, VH101, acid, are added to the wells.

-

The mixture is incubated to reach binding equilibrium.

-

-

Measurement and Analysis:

-

The fluorescence polarization is measured using a plate reader equipped with the appropriate filters.[13]

-

The decrease in fluorescence polarization with increasing concentrations of VH101, acid indicates displacement of the fluorescent probe.

-

The data is plotted to generate a competition curve, from which the IC50 (the concentration of competitor required to displace 50% of the bound probe) can be determined. The IC50 can then be converted to a Ki (inhibition constant), which is an indicator of binding affinity.

-

VHL Signaling Pathway and Inhibition

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and proteasomal degradation.[10] VHL inhibitors, and by extension PROTACs utilizing VHL ligands like VH101, acid, competitively bind to the same pocket on VHL that recognizes HIF-α. This prevents the VHL:HIF-α interaction, resulting in the stabilization and accumulation of HIF-α.[10] The stabilized HIF-α then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.[10]

Caption: VHL Signaling Pathway and Inhibition by VH101, acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. benchchem.com [benchchem.com]

- 11. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Step-by-step guide for synthesizing a PROTAC using VH 101, acid

Application Notes and Protocols for Researchers in Drug Discovery

This document provides a comprehensive guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH101-acid. This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two key components: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined by a flexible linker.[1] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

This guide details the synthesis of a PROTAC using VH101-acid, a derivative of the VHL E3 ligase ligand VH101, which has been functionalized with a carboxylic acid for convenient conjugation. The synthesis involves a standard amide coupling reaction with an amine-functionalized linker, which can then be further conjugated to a POI ligand. For the purpose of this protocol, we will focus on the coupling of VH101-acid to a generic amine-terminated polyethylene glycol (PEG) linker.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| VH101-acid | Commercially Available | ≥95% |

| Amine-PEG-Linker (e.g., Amino-PEG4-t-butyl ester) | Commercially Available | ≥95% |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Synthesis Grade |

| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous |

| DMF (N,N-Dimethylformamide) | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ACS Grade |

| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |

| High-Performance Liquid Chromatography (HPLC) | ||

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ||

| Nuclear Magnetic Resonance (NMR) Spectrometer |

Step-by-Step Synthesis Protocol

Step 1: Amide Coupling of VH101-acid with Amine-PEG-Linker

This step involves the activation of the carboxylic acid on VH101 with HATU and subsequent reaction with the amine-terminated PEG linker.[2]

-

To a solution of VH101-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-PEG-linker (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the amine-PEG-linker solution to the activated VH101-acid mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the VH101-Linker conjugate.

Step 2: Deprotection of the Linker (if necessary)

If a protected linker (e.g., with a t-butyl ester) was used, this step is required to reveal the functional group for conjugation to the POI ligand.

-

Dissolve the purified VH101-Linker conjugate in a solution of 20-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

-

The resulting crude product, the deprotected VH101-Linker, can be used in the next step without further purification.

Step 3: Conjugation to POI Ligand

The deprotected VH101-Linker, now possessing a reactive handle (e.g., a carboxylic acid), can be coupled to an amine-functionalized POI ligand using a similar HATU/DIPEA amide coupling protocol as described in Step 1.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | VH101-acid | Amine-PEG4-t-butyl ester | HATU | DIPEA | DMF | 3 | 75 | >95 |

| 2 | VH101-PEG4-t-butyl ester | TFA/DCM | - | - | DCM | 1.5 | ~100 (crude) | - |

Table 2: Characterization Data for a Hypothetical VH101-Linker-BRD4 Ligand PROTAC

| Analytical Method | Expected Result |

| LC-MS | Calculated molecular weight [M+H]⁺, observed molecular weight [M+H]⁺ within ± 0.1 Da |

| ¹H NMR | Peaks corresponding to VH101, linker, and BRD4 ligand protons with appropriate integrations and multiplicities |

| ¹³C NMR | Peaks corresponding to all unique carbons in the final PROTAC molecule |

| HPLC Purity | >95% at a specified wavelength (e.g., 254 nm) |

Visualizations

Experimental Workflow

Caption: Workflow for the three-step synthesis of a PROTAC molecule.

Signaling Pathway: BRD4-Mediated Gene Transcription

As an example, many PROTACs are designed to target Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression.[3] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes like c-MYC.[4] A BRD4-targeting PROTAC would induce the degradation of BRD4, thereby downregulating the expression of these target genes.

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Recommended solvent and storage conditions for VH 101, acid.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended solvent and storage conditions for VH 101, acid, a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This document also includes protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and an overview of its mechanism of action.

Introduction to this compound

This compound is a key building block in the development of PROTACs, a novel class of therapeutic agents that induce targeted protein degradation. As a derivative of the VHL ligand, it serves to recruit the VHL E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The carboxylic acid functional group on this compound provides a convenient attachment point for a linker, which in turn is connected to a ligand that binds to the target protein.

Recommended Solvents and Solubility

The solubility of this compound is a critical factor for its effective use in experimental settings. While specific quantitative solubility data in various solvents is not extensively published, the following recommendations are based on the properties of similar molecules and general laboratory practices.

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent for preparing stock solutions of this compound. A related compound, VH 101, thiol, has been shown to have high solubility in DMSO (100 mg/mL), suggesting that this compound will also be readily soluble in this solvent.

-

Aqueous Buffers (with considerations): As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. Solubility will likely increase in basic aqueous buffers (pH > 7) due to the deprotonation of the carboxylic acid group. For in vivo applications, formulation with solubility enhancers such as cyclodextrins may be necessary to achieve the desired concentration in physiological buffers.

Table 1: Recommended Solvents for this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |

| Aqueous Buffers | Variable | Solubility is pH-dependent and likely increases at basic pH. The use of co-solvents or excipients like cyclodextrins may be required for higher concentrations. |

Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to store under a nitrogen atmosphere to prevent oxidation and degradation[1]. |

| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to store under a nitrogen atmosphere to prevent oxidation and degradation[1]. |

Experimental Protocols

The following is a generalized protocol for the use of this compound in the synthesis of a PROTAC. This protocol should be adapted based on the specific linker and target protein ligand being used.

Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to a linker containing a primary amine.

Materials:

-

This compound

-

Amine-functionalized linker

-

Target protein ligand with a suitable functional group for attachment to the other end of the linker

-

Coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.

-

Add the coupling reagents (e.g., 1.2 equivalents of HATU and 1.2 equivalents of HOBt) to the solution.

-

Add a tertiary amine base (e.g., 3 equivalents of DIPEA) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated this compound solution, add the amine-functionalized linker (1 equivalent) dissolved in a minimal amount of anhydrous DMF or DMSO.

-

Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired VH 101-linker conjugate.

-

-

Attachment of Target Protein Ligand:

-

The purified VH 101-linker conjugate can then be coupled to the target protein ligand using a suitable chemical reaction depending on the functional groups present.

-

Mechanism of Action and Signaling Pathway

This compound, as a VHL ligand, is a critical component of a PROTAC designed to hijack the cell's ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase complex.

Caption: Workflow of PROTAC-mediated protein degradation.

The process begins with the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.

Logical Workflow for PROTAC Development using this compound

The development of a novel PROTAC using this compound follows a structured workflow, from initial design to in vivo testing.

Caption: Logical workflow for PROTAC development.

This logical flow illustrates the key stages, starting from the rational design of the PROTAC molecule, followed by its chemical synthesis and purification. Subsequent in vitro and cellular assays are crucial to confirm its binding, ability to form a ternary complex, and efficacy in degrading the target protein. Promising candidates then proceed to in vivo studies to evaluate their therapeutic potential.

References

Application Notes and Protocols for VH-101 in In-Cell Target Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VH-101, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, in the development of Proteolysis Targeting Chimeras (PROTACs) for in-cell targeted protein degradation studies. This document outlines the underlying principles, detailed experimental protocols, and data analysis methods to facilitate the effective use of VH-101 in your research.

Introduction to VH-101 and Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3]

VH-101 is a high-affinity ligand for the VHL E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development.[4][5] It is synthetically versatile, offered with different functional groups (e.g., hydroxyl, acid) to enable straightforward conjugation to a ligand for your target protein.[4][5] By incorporating VH-101 into a PROTAC, you can hijack the VHL E3 ligase to induce the ubiquitination and subsequent degradation of your specific protein of interest.

Mechanism of Action: VHL-Mediated Protein Degradation

The general mechanism of action for a VH-101-based PROTAC is a catalytic process that can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[6]

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.

-

Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules are recycled, and the PROTAC is released to engage another target protein molecule, thus acting catalytically.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. lifesensors.com [lifesensors.com]

- 6. dash.harvard.edu [dash.harvard.edu]

Application Notes and Protocols for Assessing VH101, an Acid-Based PROTAC's Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This technology offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable therapeutic effect.[3] This document provides a detailed experimental workflow and protocols for assessing the efficacy of VH101, a novel PROTAC hypothesized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and exhibit acid-based activity, potentially through lysosome-targeting or pH-dependent activation in the tumor microenvironment.[4][5]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The "acid-based" nature of VH101 suggests a mechanism tailored for acidic environments, such as the lysosome or the tumor microenvironment, which could enhance its selectivity and efficacy.[7][8]

These application notes will guide researchers through a comprehensive evaluation of VH101, from initial biochemical assays to cellular characterization and assessment of its unique acid-dependent properties.

I. VH101 Signaling Pathway and Mechanism of Action

VH101 is designed to induce the degradation of a target protein by recruiting the VHL E3 ubiquitin ligase. The proposed signaling pathway is initiated by the formation of a ternary complex, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.

Caption: Proposed signaling pathway for VH101-mediated protein degradation.

II. Experimental Workflow for Efficacy Assessment

A multi-tiered approach is recommended to thoroughly evaluate the efficacy of VH101. The workflow progresses from confirming target engagement and degradation in biochemical and cellular systems to assessing downstream functional effects and the specific acid-based mechanism.

Caption: A comprehensive workflow for assessing the efficacy of VH101.

III. Data Presentation

Quantitative data from the following experiments should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Degradation Profile of VH101

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| Cell Line A | Target X | 24 | ||

| Cell Line B | Target X | 24 | ||

| Control Cell Line | Target X | 24 |

*DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Cellular Viability in Response to VH101 Treatment

| Cell Line | IC50 (nM) | Treatment Duration (hours) |

| Cell Line A | 72 | |

| Cell Line B | 72 | |

| Control Cell Line | 72 |